![molecular formula C9H9NOS B2998667 (2-Methylbenzo[d]thiazol-5-yl)methanol CAS No. 32770-97-1](/img/structure/B2998667.png)
(2-Methylbenzo[d]thiazol-5-yl)methanol
Vue d'ensemble
Description
“(2-Methylbenzo[d]thiazol-5-yl)methanol” is a chemical compound with the molecular formula C9H9NOS . It’s a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “(2-Methylbenzo[d]thiazol-5-yl)methanol”, often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methylbenzo[d]thiazol-5-yl)methanol” such as melting point, boiling point, density, molecular formula, molecular weight, and others can be found on chemical databases .Applications De Recherche Scientifique
Catalysis and Synthesis
N-Methylation of Amines and Hydrogenation of Nitroarenes
Methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method facilitates the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, demonstrating the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).
Oxidation of Alcohols and Hydrocarbons
Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This method underscores the importance of catalyst encapsulation in enhancing catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).
Materials Science
Molecular Aggregation and Solvent Effects
Studies on molecular aggregation of thiadiazolyl benzene diols in various organic solvents reveal that the structure of substituent groups significantly affects molecule aggregation interactions. This research provides insights into the role of solvent and substituent structure in the aggregation processes of organic molecules (Matwijczuk et al., 2016).
Piezocatalytic Conversion of Methane to Alcohols
The piezocatalytic effect of hydroxyapatite under ultrasonic vibration enables the direct conversion of methane to alcohols at ambient conditions. This method presents a novel approach for C-C coupling and highlights the potential of piezocatalysis in fabricating value-added chemicals from methane (Zhou et al., 2021).
Supramolecular Chemistry
Gelation Behavior of N-(Thiazol-2-yl) Benzamide Derivatives
Exploration of the gelation behavior of N-(thiazol-2-yl) benzamide derivatives sheds light on the influence of methyl functionality and non-covalent interactions on gel formation. This research employs a crystal engineering approach to understand the molecular basis of gelation and non-gelation behavior (Yadav & Ballabh, 2020).
Propriétés
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZAVCHQMOXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzo[d]thiazol-5-yl)methanol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)
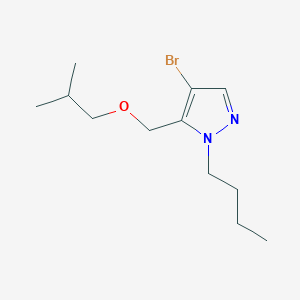
![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
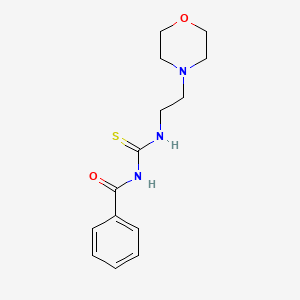
![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)
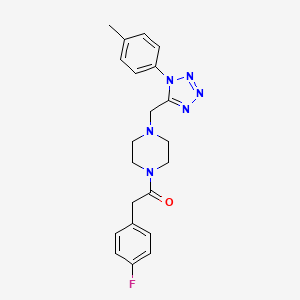
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)
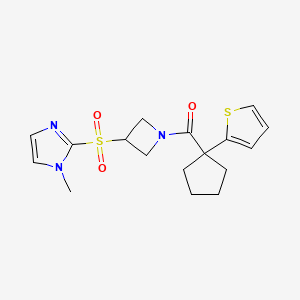
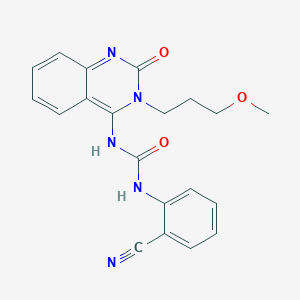
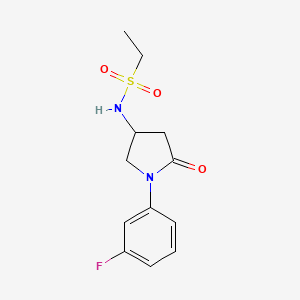
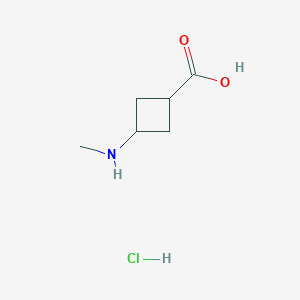
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)